molecular formula C9H18N4O4 B6331434 N-omega-Carboxyethyl-L-arginine (CEA) CAS No. 861902-72-9

N-omega-Carboxyethyl-L-arginine (CEA)

Cat. No.: B6331434
CAS No.: 861902-72-9
M. Wt: 246.26 g/mol
InChI Key: AXMTZCNNIBYFKI-GDVGLLTNSA-N
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Properties

IUPAC Name

(2S)-2-amino-5-[[amino-(1-carboxyethylamino)methylidene]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-9(11)12-4-2-3-6(10)8(16)17/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H3,11,12,13)/t5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMTZCNNIBYFKI-GDVGLLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=NCCCC(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NC(=NCCC[C@@H](C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-omega-Carboxyethyl-L-arginine can be synthesized through the Maillard reaction, which involves the reaction of L-arginine with reducing sugars under heat . This process typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of N-omega-Carboxyethyl-L-arginine involves the use of advanced glycation techniques, where L-arginine is reacted with reducing sugars in large-scale reactors. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-omega-Carboxyethyl-L-arginine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .

Comparison with Similar Compounds

Uniqueness: N-omega-Carboxyethyl-L-arginine is unique due to its specific formation pathway and its distinct inhibitory effects on nitric oxide synthases. Its role as an advanced glycation end product also makes it a valuable marker for studying the impact of glycation on protein function and disease development .

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